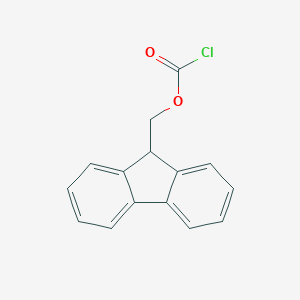

9-Fluorenylmethyl chloroformate

Übersicht

Beschreibung

Vorbereitungsmethoden

9-Fluorenylmethyl chloroformate can be synthesized through several methods. One common method involves the reaction of 9-fluorenylmethanol with phosgene. due to the toxicity of phosgene, alternative methods have been developed. One such method involves the use of triphosgene as a safer alternative. The reaction typically involves adding chloroform, 9-fluorenylmethanol, and triphosgene to a reactor, followed by the addition of 4-dimethylaminopyridine in an ice bath. The reaction is carried out for 2-4 hours, resulting in the formation of this compound .

Analyse Chemischer Reaktionen

9-Fluorenylmethyl chloroformate undergoes various chemical reactions, primarily involving substitution reactions. It is commonly used to introduce the Fmoc protecting group to amines, forming Fmoc-protected amino acids. This reaction typically involves the use of bases such as pyridine or triethylamine. The major product of this reaction is the Fmoc-protected amine, which is a key intermediate in peptide synthesis .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

a. Protection of Amino Acids and Peptides

FMOC-Cl is widely employed as a protecting group for amino acids during peptide synthesis. The FMOC group can be easily removed under mild conditions, making it an ideal choice for sequential synthesis processes. This property is crucial in solid-phase peptide synthesis, where the selective protection and deprotection of functional groups are necessary.

b. Synthesis of Amino Acid Esters

The compound is also used in the synthesis of amino acid esters. By reacting FMOC-Cl with amino acids, researchers can produce esters that are valuable intermediates for further synthetic applications .

Analytical Chemistry

a. Pre-column Derivatization

FMOC-Cl serves as a derivatizing agent in analytical methods, particularly for the quantification of secondary amino acids and other compounds. For instance, it has been effectively used in combination with liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the analysis of fumonisins B1 and B2 in feed samples . This method enhances sensitivity and selectivity, allowing for accurate detection even at low concentrations.

b. Immunoaffinity Column Cleanup

In analytical protocols involving immunoaffinity columns, FMOC-Cl has been utilized to improve sample cleanup processes. The derivatization with FMOC-Cl facilitates the quantification of contaminants such as zearalenol and chloramphenicol in food products, ensuring compliance with safety regulations .

Pharmaceutical Applications

a. Drug Development

FMOC-Cl plays a significant role in pharmaceutical research, particularly in the development of new drugs that target various diseases. Its ability to form stable derivatives allows chemists to explore structure-activity relationships more effectively during drug design processes .

b. Synthesis of Bioactive Compounds

The compound has been used as a building block in the synthesis of biologically active molecules. For example, it has been incorporated into synthetic pathways leading to marine metabolites and other pharmacologically relevant compounds .

Case Studies

Wirkmechanismus

The primary mechanism of action of 9-fluorenylmethyl chloroformate involves the formation of a carbamate linkage with amine groups. This reaction is facilitated by the base-labile nature of the Fmoc group, which allows for easy removal under basic conditions. The Fmoc group protects the amine functionality during various synthetic steps, preventing unwanted side reactions .

Vergleich Mit ähnlichen Verbindungen

9-Fluorenylmethyl chloroformate is unique in its ability to introduce the Fmoc protecting group, which is stable under acidic conditions but can be easily removed under basic conditions. Similar compounds include tert-butyloxycarbonyl (Boc) chloride and benzyloxycarbonyl (Cbz) chloride, which are also used for protecting amine groups. the Fmoc group is preferred in solid-phase peptide synthesis due to its stability and ease of removal .

Biologische Aktivität

9-Fluorenylmethyl chloroformate (Fmoc-Cl) is a versatile reagent primarily used in organic synthesis, particularly in peptide synthesis as a coupling agent. Its biological activity, while less frequently discussed, is significant in various biochemical applications, including the derivatization of amino acids and peptides for analytical purposes. This article explores the biological activity of Fmoc-Cl, its applications in peptide synthesis, and relevant case studies that illustrate its utility in research.

Fmoc-Cl is an organic compound with the molecular formula C15H13ClO2 and a molecular weight of 272.72 g/mol. It is characterized by a fluorene moiety, which contributes to its chemical stability and reactivity. The compound is typically encountered as a white or off-white powder with a melting point of 60-63 °C.

Applications in Biological Research

Fmoc-Cl is primarily employed in the following biological contexts:

- Peptide Synthesis : Fmoc-Cl serves as an amine-protecting group during solid-phase peptide synthesis (SPPS). It allows for the selective protection of amino groups, facilitating the sequential addition of amino acids to form polypeptides.

- Derivatization of Amino Acids : This compound is utilized to derivatize amino acids and peptides for enhanced detection in chromatographic techniques such as HPLC (High-Performance Liquid Chromatography) .

Biological Activity and Mechanism

The biological activity of Fmoc-Cl can be attributed to its role in modifying amino acids and peptides. The derivatization process enhances their fluorescence properties, making them more detectable during analytical procedures. The mechanism involves the formation of stable derivatives that can be analyzed with high sensitivity.

Case Study: Derivatization for Detection

A study demonstrated the use of Fmoc-Cl for the derivatization of various amino acids and neuropeptides on solid adsorbents. The reaction significantly reduced byproduct formation compared to traditional liquid-phase methods, showcasing improved efficiency and specificity . The derivatives formed were subsequently analyzed using HPLC with fluorescence detection, illustrating Fmoc-Cl's effectiveness in enhancing analytical sensitivity.

Toxicological Considerations

While Fmoc-Cl is a powerful reagent, it poses certain hazards. It is classified as corrosive and can cause severe skin burns and eye damage upon contact . Proper safety measures should be employed when handling this compound to mitigate risks associated with its use.

Comparative Analysis of Derivatization Agents

The following table summarizes key properties and applications of Fmoc-Cl compared to other common derivatization agents:

| Derivatization Agent | Chemical Structure | Applications | Advantages |

|---|---|---|---|

| This compound (Fmoc-Cl) | C15H13ClO2 | Peptide synthesis, amino acid derivatization | High sensitivity, reduced byproducts |

| Dansyl Chloride | C13H12ClN | Fluorescent labeling | Strong fluorescence signal |

| Phenylisothiocyanate (PITC) | C7H6NCS | Amino acid analysis | Fast reaction time, good yield |

Eigenschaften

IUPAC Name |

9H-fluoren-9-ylmethyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClO2/c16-15(17)18-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRXSLJNXXZKURP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10183116 | |

| Record name | 1-(9-Fluorenyl)methyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10183116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28920-43-6 | |

| Record name | 9-Fluorenylmethyl chloroformate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28920-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(9-Fluorenyl)methyl chloroformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028920436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(9-Fluorenyl)methyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10183116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9H-fluoren-9-ylmethyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.816 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(9-FLUORENYL)METHYL CHLOROFORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9PLB0BTT90 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Fmoc-Cl interact with its target molecules?

A1: Fmoc-Cl reacts primarily with primary and secondary amines []. This reaction forms a stable carbamate linkage, resulting in an Fmoc-protected amine derivative. This derivatization strategy is particularly useful for analyzing amino acids and peptides.

Q2: What are the downstream effects of Fmoc-Cl derivatization in analytical chemistry?

A2: Fmoc derivatization significantly enhances the detectability of target analytes in techniques like HPLC. The Fmoc group introduces a strong chromophore, allowing for sensitive UV detection [, , ]. Furthermore, the Fmoc group's fluorescent properties enable even more sensitive detection using fluorescence detectors [, , , , , , , , ].

Q3: How is Fmoc-Cl employed in peptide synthesis?

A3: Fmoc-Cl is utilized as a protecting group for the N-terminus of amino acids during peptide synthesis [, , ]. The Fmoc group can be selectively removed under mild basic conditions without affecting the growing peptide chain.

Q4: What is the molecular formula and weight of Fmoc-Cl?

A4: The molecular formula of Fmoc-Cl is C15H11ClO2, and its molecular weight is 258.71 g/mol [].

Q5: What is the stability of Fmoc-Cl?

A5: Fmoc-Cl is sensitive to moisture and heat, decomposing over time, especially in the presence of water []. It is crucial to store the reagent under anhydrous conditions and handle it with care.

Q6: Are there concerns regarding the adsorption of Fmoc derivatives?

A6: Yes, disubstituted Fmoc derivatives of certain amino acids, like lysine and tyrosine, can adsorb onto plastic or glass surfaces []. Using appropriate containers and minimizing contact time can mitigate this issue.

Q7: What analytical methods are commonly used to analyze Fmoc derivatives?

A7: High-performance liquid chromatography (HPLC) coupled with UV or fluorescence detection is the most widely used technique for analyzing Fmoc-derivatized compounds [, , , , , , , , , , ].

Q8: How are analytical methods using Fmoc-Cl validated?

A8: Validation includes assessing linearity, accuracy, precision, recovery, limit of detection (LOD), and limit of quantification (LOQ) to ensure the method's reliability and suitability for its intended purpose [, , , , , , , , , ].

Q9: Can you provide examples of Fmoc-Cl's application in specific research areas?

A9: Certainly. Fmoc-Cl has been successfully employed in diverse research areas, including:

- Pharmacokinetics: Determining the concentration of drugs like etimicin in rat plasma to understand their absorption, distribution, metabolism, and excretion [].

- Neurotoxin Analysis: Quantifying the presence of the neurotoxin β-N-methylamino-L-alanine (BMAA) and its isomers in surface water samples to assess potential health risks [].

- Food Safety: Analyzing residues of herbicides like glyphosate, glufosinate, and their metabolites in various food matrices to ensure consumer safety [, ].

- Disease Biomarkers: Investigating the role of O-GlcNAc glycosylation in muscle atrophy using Fmoc-Cl derivatization for analysis [].

Q10: How was FMOC-Cl used to analyze glucosamine sulfate in human plasma?

A11: Researchers developed a method utilizing FMOC-Cl to derivatize glucosamine sulfate in plasma, forming a fluorescent adduct detectable by HPLC-FLD. This method offered a sensitive and reliable approach for quantifying glucosamine sulfate in biological samples [].

Q11: Can you explain the use of FMOC-Cl in analyzing the herbicide glyphosate?

A12: Due to glyphosate's highly polar nature, direct analysis is challenging. Derivatization with FMOC-Cl improves its retention and detectability in HPLC. This approach allows researchers to monitor glyphosate levels in various matrices, including food and environmental samples [, , ].

Q12: How does pre-column derivatization with FMOC-Cl benefit amino acid analysis?

A13: Pre-column derivatization with FMOC-Cl enhances the sensitivity and selectivity of amino acid detection in HPLC. The Fmoc group's fluorescent properties allow for sensitive detection at low concentrations, making it suitable for analyzing complex biological samples [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.